![molecular formula C20H21N3O4 B6481217 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 897617-22-0](/img/structure/B6481217.png)
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide” is a chemical compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are heterocyclic compounds that have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies .
Scientific Research Applications
Therapeutic Potential
The compound is a derivative of pyridopyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines are used on several therapeutic targets and have been studied in the development of new therapies . For instance, they are present in relevant drugs like palbociclib, a breast cancer drug developed by Pfizer .
Anticancer Drug Research
The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . NF-κB inhibitors have the potential to suppress the growth of cancer cells and induce apoptosis .
Treatment of Metabolic Diseases
Retinoid nuclear modulators are important agents for the treatment of metabolic diseases . The compound, being a pyridopyrimidine derivative, could potentially be used in the development of these modulators .
Treatment of Immunological Diseases
Retinoid nuclear modulators are also used in the treatment of immunological diseases . The compound could potentially contribute to the development of treatments for these diseases .
Neuroinflammation Treatment
Lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . The compound could potentially be used in the development of these mediators .
Preservation of Mitochondrial Function
A study found that the use of a new pyrimidine derivative contributed to the preservation of the mitochondrial respirometric function in rats . This suggests that the compound could potentially be used in research related to mitochondrial function and diseases related to mitochondrial dysfunction .
Cognitive Function Preservation
The same study also found that the use of a new pyrimidine derivative contributed to the preservation of cognitive functions in rats . This suggests that the compound could potentially be used in research related to cognitive function and diseases related to cognitive dysfunction .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that the compound may also interact with multiple targets, contributing to its biological activity.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound may also influence a wide range of biochemical pathways.
Pharmacokinetics
Its degree of lipophilicity, which refers to the compound’s affinity for a lipid environment, suggests that it can diffuse easily into cells . This property may enhance the compound’s bioavailability, allowing it to reach its targets effectively.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. Depending on the specific targets and pathways affected, the compound may exhibit a range of biological activities, as observed with other indole derivatives .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-7-8-23-17(9-12)21-13(2)19(20(23)25)22-18(24)11-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYWLUSBOGAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide |
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